3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline
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Overview
Description
3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline is a heterocyclic compound that belongs to the class of benzoquinolines It is characterized by a phenoxy group attached to a tetrahydrobenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline typically involves the reaction of 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline with phenol derivatives under specific conditions. One common method involves the use of thionyl chloride to chlorinate the compound at room temperature, which can lead to partial chlorination and aromatization of the tetrahydropyridine ring at elevated temperatures (75–80°C) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydrobenzoquinoline core.
Substitution: Halogenation reactions, such as chlorination with thionyl chloride, are common.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions at room temperature and elevated temperatures.
Phenol Derivatives: Used in the synthesis of the compound.
Major Products Formed
4,6-Dichlorobenzo[h]quinoline: Formed during chlorination reactions involving this compound.
Scientific Research Applications
3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as chlorination and aromatization, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline: A precursor in the synthesis of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline.
4,6-Dichlorobenzo[h]quinoline: A product formed during chlorination reactions.
Properties
CAS No. |
53853-17-1 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline |
InChI |
InChI=1S/C19H17NO/c1-2-7-16(8-3-1)21-17-12-15-11-10-14-6-4-5-9-18(14)19(15)20-13-17/h1-11,17,20H,12-13H2 |
InChI Key |
OILFHVWGVBCSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC3=CC=CC=C32)OC4=CC=CC=C4 |
Origin of Product |
United States |
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